LY-411575 vs. DAPT: >500-Fold Higher Potency in γ-Secretase Inhibition
LY-411575 is significantly more potent than the commonly used γ-secretase inhibitor DAPT. In direct head-to-head experiments, LY-411575 achieved robust biological effects at a concentration of 2 nM, whereas DAPT required a concentration of 1 μM to produce a comparable outcome [1]. This translates to LY-411575 exhibiting ~2-log greater potency than DAPT across all tested multiple myeloma cell lines [1].
| Evidence Dimension | In vitro functional potency (effective concentration) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | DAPT: 1 μM (1000 nM) |
| Quantified Difference | ~500-fold difference (2-log greater potency for LY-411575) |
| Conditions | Ex vivo co-cultures of multiple myeloma (MM) cells and T cells; treatment with BCMA-targeting bispecific antibodies [1]. |
Why This Matters
The ~500-fold potency difference directly impacts procurement decisions, as significantly lower amounts of LY-411575 are needed for equivalent biological effects, reducing per-experiment cost and minimizing solvent (e.g., DMSO) exposure in sensitive cellular assays.
- [1] Chen, H., Yu, T., Lin, L., Xing, L., Cho, S. F., Wen, K., ... & Tai, Y. T. (2022). γ-secretase inhibitors augment efficacy of BCMA-targeting bispecific antibodies against multiple myeloma cells without impairing T-cell activation and differentiation. Blood Cancer Journal, 12(8), 118. View Source
